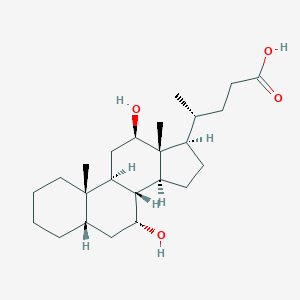

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid

Vue d'ensemble

Description

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4. It is a naturally occurring compound found in the bile of mammals and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine . This compound is also known for its involvement in various metabolic processes and has been the subject of extensive scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid typically involves the hydroxylation of cholic acid derivatives. One common method includes the use of selective hydroxylation reactions at the 7alpha and 12beta positions of the steroid nucleus. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired hydroxylation .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction and purification of bile acids from animal sources, followed by chemical modification to introduce the hydroxyl groups at the specified positions. This process involves multiple steps, including extraction, crystallization, and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form keto derivatives.

Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various hydroxylated and keto derivatives of the original compound. These derivatives have distinct chemical and biological properties that are useful in different applications .

Applications De Recherche Scientifique

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives and as a reagent in organic synthesis.

Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.

Medicine: It has potential therapeutic applications in the treatment of liver diseases, cholesterol management, and gastrointestinal disorders.

Industry: The compound is used in the formulation of pharmaceuticals and dietary supplements

Mécanisme D'action

The mechanism of action of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and metabolism. The compound also influences various signaling pathways that control lipid and glucose homeostasis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholic Acid: A primary bile acid with three hydroxyl groups at positions 3alpha, 7alpha, and 12alpha.

Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3alpha and 7alpha.

Deoxycholic Acid: A secondary bile acid with hydroxyl groups at positions 3alpha and 12alpha.

Uniqueness

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern at the 7alpha and 12beta positions. This distinct structure imparts unique chemical and biological properties, making it valuable for specific research and therapeutic applications .

Activité Biologique

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid, also known as a bile acid, is a steroidal compound derived from cholesterol. Bile acids play crucial roles in lipid digestion and absorption, as well as in the regulation of cholesterol homeostasis. This article explores the biological activities associated with this compound, including its metabolic pathways, physiological roles, and potential therapeutic implications.

This compound is characterized by its hydroxyl groups at the 7 and 12 positions on the steroid backbone. Its molecular formula is with a molecular weight of approximately 402.58 g/mol. The structure contributes to its amphipathic nature, allowing it to interact with both hydrophobic and hydrophilic environments.

Bile acids are synthesized in the liver and undergo complex metabolic processes. The metabolism of this compound involves several enzymes, including cytochrome P450 enzymes (CYPs), which facilitate hydroxylation and oxidation reactions. Notably, CYP3A4 has been implicated in the metabolism of various bile acids, suggesting that it may also play a role in the biotransformation of this compound .

Table 1: Key Enzymes Involved in Bile Acid Metabolism

| Enzyme | Function | Substrate Examples |

|---|---|---|

| CYP3A4 | Hydroxylation and oxidation | Lithocholic acid |

| UGT2B4 | Glucuronidation | Various bile acids |

| SULT2A1 | Sulfation | Bile acids |

Physiological Roles

Bile acids serve multiple physiological functions:

- Digestion and Absorption : They act as detergents that emulsify dietary fats, enhancing their absorption in the intestine.

- Cholesterol Regulation : Bile acids modulate cholesterol levels by promoting its excretion through feces and regulating hepatic cholesterol synthesis.

- Signaling Molecules : They activate specific receptors such as farnesoid X receptor (FXR), influencing glucose metabolism and energy homeostasis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that bile acids may possess antimicrobial effects against certain pathogens, contributing to gut health.

- Anti-inflammatory Effects : Bile acids can modulate inflammatory responses through various signaling pathways.

- Regulation of Gut Microbiota : They influence the composition of gut microbiota, which plays a role in overall health.

Case Studies

- Gut Health : A study demonstrated that bile acids, including this compound, can alter gut microbiota composition positively, enhancing microbial diversity which is crucial for metabolic health .

- Cholesterol Metabolism : In patients with dyslipidemia, increased levels of bile acids have been correlated with improved lipid profiles and reduced cardiovascular risk factors .

Propriétés

IUPAC Name |

(4R)-4-[(5S,7R,8R,9S,10S,12R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCAAZIHTDCFJX-CIKBIKKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256178 | |

| Record name | (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7a,12b-dihydroxy-5b-Cholan-24-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84413-82-1 | |

| Record name | (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84413-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7a,12b-dihydroxy-5b-Cholan-24-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.